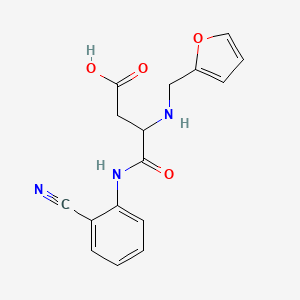
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is a complex organic compound that features both a cyanophenyl group and a furan-2-ylmethyl group attached to an alpha-asparagine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine typically involves multi-step organic reactions. One common method includes the initial formation of the cyanophenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries, which utilize biomass-derived furan platform chemicals (FPCs) such as furfural and 5-hydroxy-methylfurfural . These FPCs can be converted into the desired furan-2-ylmethyl intermediates through various catalytic processes, which are then coupled with cyanophenyl derivatives to form the final product.
化学反応の分析
Types of Reactions
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The cyanophenyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl and furan derivatives.
科学的研究の応用
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism by which N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine exerts its effects involves interactions with specific molecular targets. The cyanophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The furan-2-ylmethyl group may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(furan-2-ylmethyl)-cyanoacetamide: Used in heterocyclic synthesis and has antimicrobial properties.
2,5-furandicarboxylic acid: A furan platform chemical with applications in polymer production.
Uniqueness
N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is unique due to its combination of a cyanophenyl group and a furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H15N3O4 |
|---|---|
分子量 |
313.31 g/mol |
IUPAC名 |
4-(2-cyanoanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H15N3O4/c17-9-11-4-1-2-6-13(11)19-16(22)14(8-15(20)21)18-10-12-5-3-7-23-12/h1-7,14,18H,8,10H2,(H,19,22)(H,20,21) |
InChIキー |
LITXADBGBNACOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(CC(=O)O)NCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B12461916.png)
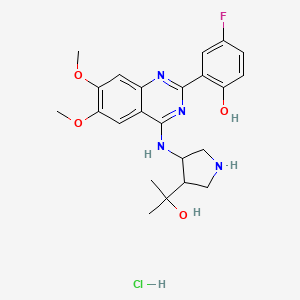
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)
![2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12461943.png)
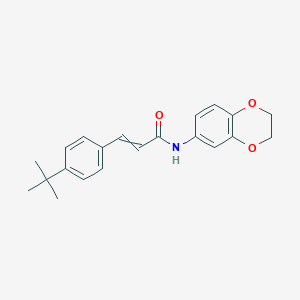

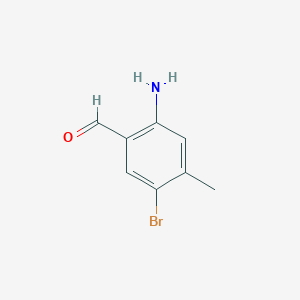
![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
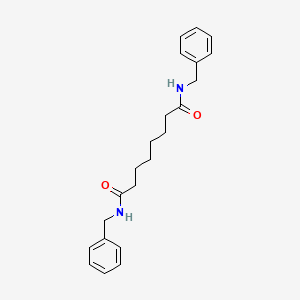
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B12461978.png)
![N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12461986.png)
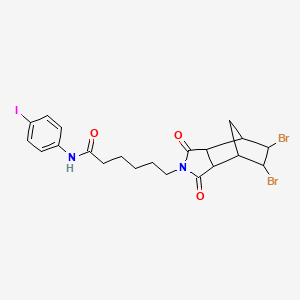
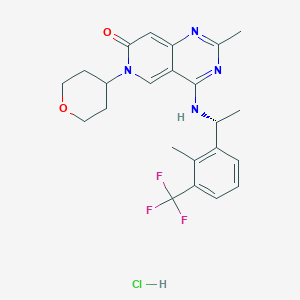
![ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462004.png)
